7-Chloro-5-methoxythieno[3,2-b]pyridine
Overview
Description
“7-Chloro-5-methoxythieno[3,2-b]pyridine” is a chemical compound with the molecular formula C8H6ClNOS . It has a molecular weight of 199.66 . The IUPAC name for this compound is 7-chlorothieno[3,2-b]pyridin-5-yl methyl ether .
Molecular Structure Analysis
The InChI code for “7-Chloro-5-methoxythieno[3,2-b]pyridine” is 1S/C8H6ClNOS/c1-11-7-4-5(9)8-6(10-7)2-3-12-8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“7-Chloro-5-methoxythieno[3,2-b]pyridine” is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .
Scientific Research Applications
7-Chloro-5-methoxythieno[3,2-b]pyridine
is a chemical compound with the molecular formula C8H6ClNOS . It’s a solid substance with a molecular weight of 199.66 . This compound is typically stored in a dry environment at temperatures between 2-8°C .
In terms of its potential applications, compounds containing a pyridine scaffold, like 7-Chloro-5-methoxythieno[3,2-b]pyridine, have been found to have significant medicinal properties . They have been used in the development of drugs with antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer activities .
For instance, in the field of cancer research , pyridine-containing compounds have shown cytotoxic properties against tumor cells . The nitrogen atom in the ortho-position and the impact of methyl substitution on the pyridine ring in 4 or 5 positions have been found to contribute to these properties . New anticancer agents targeting the tubulin-microtubule system have been synthesized using heterocyclic rings .
Pyridine-containing compounds
have been found to have significant medicinal properties . They have been used in the development of drugs with antiviral , anticholinesterase activities , antimalarial , antimicrobial , antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .
For instance, Bahadur et al. introduced new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIa-targeting anticancer agents built on the strategy of ring expansion from constrained five-membered heterocyclic ring to more stable six-membered heterocyclic .
In another study, it was found that 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
Safety And Hazards
The compound has been classified with the signal word “Warning” and the hazard statement H302, which indicates that it may be harmful if swallowed . Precautionary measures include wearing protective gloves, clothing, and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
7-chloro-5-methoxythieno[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-7-4-5(9)8-6(10-7)2-3-12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIGNOAYBDOTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=C1)Cl)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504912 | |
Record name | 7-Chloro-5-methoxythieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methoxythieno[3,2-b]pyridine | |
CAS RN |
74695-46-8 | |
Record name | 7-Chloro-5-methoxythieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.